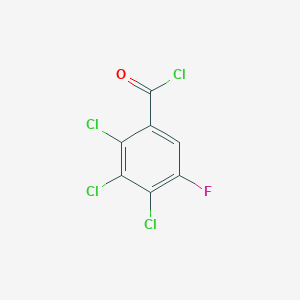

2,3,4-Trichloro-5-fluorobenzoic chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUBUZVERZUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556662 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-05-8 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115549-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloro-5-fluorobenzoyl chloride is a highly specialized chemical intermediate, pivotal in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and three chlorine atoms on the benzoyl chloride core, imparts specific reactivity and physicochemical properties to the final products. This guide provides a comprehensive overview of a feasible synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The synthesis is logically divided into two main stages: the preparation of the precursor, 2,3,4-trichloro-5-fluorobenzoic acid, followed by its conversion to the final acid chloride.

Part 1: Synthesis of 2,3,4-Trichloro-5-fluorobenzoic Acid

The synthesis of the polysubstituted benzoic acid precursor is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient route commences with a commercially available starting material, 3-chloro-4-fluoroaniline, and proceeds through electrophilic chlorination and a Sandmeyer reaction.

Step 1: Synthesis of 2,5-Dichloro-4-fluoroaniline

The initial step involves the selective chlorination of 3-chloro-4-fluoroaniline. The directing effects of the amino group (ortho-, para-directing) and the halogens (ortho-, para-directing, deactivating) must be carefully considered. The primary site of electrophilic substitution will be ortho to the strongly activating amino group.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-chloro-4-fluoroaniline in a suitable chlorinated solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the stirred solution. The stoichiometry should be carefully controlled to favor monochlorination.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,5-dichloro-4-fluoroaniline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,3,5-Trichloro-4-fluoroaniline

The next stage involves the introduction of a third chlorine atom onto the 2,5-dichloro-4-fluoroaniline intermediate. The existing substituents will direct the incoming electrophile to the remaining vacant position, ortho and para to the amino group.

Experimental Protocol:

-

Dissolve the purified 2,5-dichloro-4-fluoroaniline in a suitable solvent.

-

Introduce a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the aromatic ring for further chlorination.

-

Bubble chlorine gas through the solution at a controlled rate, or add a chemical chlorinating agent, while maintaining the reaction temperature.

-

Monitor the reaction closely to prevent over-chlorination.

-

Work-up the reaction mixture as described in the previous step to isolate the 2,3,5-trichloro-4-fluoroaniline.

Step 3: Synthesis of 2,3,4-Trichloro-5-fluorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for converting an aromatic amino group into a variety of other functional groups, including halogens and nitriles.[1] In this step, the amino group of 2,3,5-trichloro-4-fluoroaniline is transformed into a diazonium salt, which is subsequently displaced by a cyanide group. The resulting nitrile is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

Diazotization:

-

Suspend 2,3,5-trichloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.[2]

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) should be observed.[3]

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

-

Hydrolysis:

-

After cooling, the reaction mixture containing the 2,3,4-trichloro-5-fluorobenzonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, add concentrated sulfuric acid and heat the mixture under reflux until the nitrile is fully converted to the carboxylic acid.

-

Pour the cooled reaction mixture onto ice and collect the precipitated 2,3,4-trichloro-5-fluorobenzoic acid by filtration.

-

Wash the solid with cold water and dry. Further purification can be achieved by recrystallization.

-

Part 2: Synthesis of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which drives the reaction to completion.[4]

Causality Behind Experimental Choices

The choice of thionyl chloride is predicated on its high reactivity and the facile removal of byproducts. The reaction proceeds via the formation of a chlorosulfite intermediate, which is highly susceptible to nucleophilic attack by the chloride ion.[4] The subsequent collapse of the tetrahedral intermediate liberates the stable gaseous molecules, sulfur dioxide and hydrogen chloride, rendering the reaction essentially irreversible.

Experimental Protocol:

A specific protocol for this conversion has been reported and is detailed below[5]:

-

In a reaction vessel equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the evolved HCl and SO₂), place 737 g (3.02 moles) of 2,3,4-trichloro-5-fluorobenzoic acid.

-

Add 1.5 liters of thionyl chloride at room temperature.

-

Heat the mixture to reflux and maintain for 16 hours, or until the evolution of gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The residue, which is the crude 2,3,4-trichloro-5-fluorobenzoyl chloride, is then purified by vacuum distillation.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step | Reagents |

| 2,5-Dichloro-4-fluoroaniline | C₆H₄Cl₂FN | 180.01 | Electrophilic Chlorination | SO₂Cl₂ or NCS |

| 2,3,5-Trichloro-4-fluoroaniline | C₆H₃Cl₃FN | 214.45 | Electrophilic Chlorination | Cl₂, FeCl₃ |

| 2,3,4-Trichloro-5-fluorobenzoic acid | C₇H₂Cl₃FO₂ | 259.45 | Sandmeyer Reaction & Hydrolysis | NaNO₂, CuCN, H₂SO₄ |

| 2,3,4-Trichloro-5-fluorobenzoyl chloride | C₇HCl₄FO | 277.90 | Acyl Chloride Formation | SOCl₂ |

Visualization of the Synthesis Pathway

Caption: Overall synthetic pathway for 2,3,4-Trichloro-5-fluorobenzoyl Chloride.

References

-

PrepChem. Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. Available at: [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5785-5787. Available at: [Link]

-

PrepChem. Synthesis of 2,3,4-Trichloronitrobenzene. Available at: [Link]

-

Semantic Scholar. PREPARATION OF 3-CHLORO-4-FLUOROANILINE. Available at: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Available at: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

- Google Patents. Preparation method of para-fluoroaniline.

- Google Patents. Synthetic method of 2, 3, 4-trifluoroaniline.

-

Filo. Outline the following conversions (Without mechanisms): (i) Benzoic acid to meta-fluoro benzoic acid. Available at: [Link]

-

ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

- Google Patents. Preparation of fluoronitrobenzene.

- Google Patents. Preparation method for 2,3,4-trifluoronitrobenzene.

-

Scribd. CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene. Available at: [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]

- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available at: [Link]

-

National Center for Biotechnology Information. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

- Google Patents. Processes for the diazotization of 2,5-dichloroanilines.

-

ResearchGate. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Available at: [Link]

-

Filo. 42. Write only reactions for diazotization of aniline to make red azodye and yellow azodye 43. Give conversion. Available at: [Link]

- Google Patents. Method for diazotizing 2,5-dichloroaniline.

Sources

physicochemical properties of 2,3,4-Trichloro-5-fluorobenzoic chloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

Introduction

2,3,4-Trichloro-5-fluorobenzoyl chloride is a halogenated aromatic compound that serves as a specialized and reactive intermediate in organic synthesis. Its utility is primarily derived from the highly electrophilic acyl chloride group, which is further activated by the inductive effects of the chlorine and fluorine atoms on the benzene ring. This molecular architecture makes it a valuable building block for introducing the 2,3,4-trichloro-5-fluorobenzoyl moiety into more complex molecules. For professionals in drug discovery and materials science, understanding the precise physicochemical properties, reactivity, and handling of this reagent is paramount for its effective and safe application in the synthesis of novel compounds, including potential pharmaceutical intermediates.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, and safe handling protocols, grounded in established scientific data and methodologies.

Chemical Identity and Molecular Structure

A clear definition of the molecule's identity is the foundation of all chemical and physical assessments.

-

Systematic Name (IUPAC): 2,3,4-Trichloro-5-fluorobenzoyl chloride

-

CAS Number: 115549-05-8[3]

-

Molecular Formula: C₇HCl₄FO[3]

-

Molecular Weight: 261.89 g/mol [3]

The arrangement of atoms and functional groups dictates the compound's reactivity and physical characteristics. The diagram below illustrates the planar aromatic ring substituted with three chlorine atoms, one fluorine atom, and an acyl chloride functional group.

Caption: Chemical structure of 2,3,4-Trichloro-5-fluorobenzoyl chloride.

Physicochemical Data Summary

The physical properties of a compound are critical for designing experiments, purification procedures, and storage protocols. The data below has been consolidated from chemical supplier databases.

| Property | Value | Source(s) |

| Appearance | Data not available; likely a liquid or low-melting solid | |

| Boiling Point | 100-108 °C at 0.6-1.5 Torr | [3] |

| Density (Predicted) | 1.679 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 95% | [3] |

Note: Experimental determination is recommended to verify predicted values.

Synthesis and Chemical Reactivity

Synthetic Protocol: A Self-Validating System

2,3,4-Trichloro-5-fluorobenzoyl chloride is typically synthesized from its corresponding carboxylic acid. The protocol described below is a standard and robust method that ensures high conversion.

Reaction: 2,3,4-Trichloro-5-fluorobenzoic acid → 2,3,4-Trichloro-5-fluorobenzoyl chloride

Caption: Workflow for the synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride.

Step-by-Step Methodology: [4]

-

Charging the Reactor: In a suitable reaction vessel equipped with a reflux condenser and gas outlet, 2,3,4-trichloro-5-fluorobenzoic acid is charged with an excess of thionyl chloride at room temperature.

-

Expertise & Causality: Thionyl chloride serves as both the solvent and the chlorinating agent. Using it in excess drives the reaction equilibrium towards the product side, ensuring complete conversion of the carboxylic acid. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they are easily removed from the reaction mixture.[5]

-

-

Reflux: The mixture is heated to reflux and maintained for approximately 16 hours.

-

Expertise & Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. The reaction is monitored by observing the cessation of gas evolution (SO₂ and HCl), which indicates the consumption of the starting material.

-

-

Purification Step 1 - Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure.

-

Trustworthiness: This step is crucial. Removing the excess thionyl chloride before the final product distillation prevents co-distillation and ensures the purity of the final product.

-

-

Purification Step 2 - Product Isolation: The remaining residue is then distilled under reduced pressure (vacuum distillation) to yield pure 2,3,4-trichloro-5-fluorobenzoyl chloride.

-

Expertise & Causality: Vacuum distillation is employed because many substituted benzoyl chlorides have high boiling points at atmospheric pressure and may be susceptible to thermal decomposition. Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature, thus preserving the integrity of the molecule.

-

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of 2,3,4-trichloro-5-fluorobenzoyl chloride lies in its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) in a classic nucleophilic acyl substitution reaction. This reactivity is fundamental to its application in building larger, more complex molecular frameworks.[2][6]

Caption: General mechanism of nucleophilic acyl substitution.

Spectroscopic Characterization Profile

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key characteristic signals based on well-established principles of spectroscopy for analogous compounds.[7][8][9]

-

Infrared (IR) Spectroscopy: The most prominent feature would be a very strong absorption band in the range of 1750-1800 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an acyl chloride. Additional bands corresponding to C-Cl stretches and C=C stretches of the aromatic ring would be observed in the fingerprint region.

-

¹H NMR Spectroscopy: The molecule contains a single proton on the aromatic ring. This would appear as a singlet (or a very finely split multiplet due to coupling with the fluorine atom) in the downfield region, typically between 7.5 and 8.5 ppm.

-

¹³C NMR Spectroscopy: Distinct signals would be expected for each of the seven carbon atoms. The carbonyl carbon would be the most downfield signal, typically >160 ppm. The aromatic carbons would appear in the 120-150 ppm range, with their chemical shifts influenced by the attached halogen substituents.

-

¹⁹F NMR Spectroscopy: A single resonance would be observed, with a chemical shift characteristic of an aryl fluoride.

Safety, Handling, and Storage

As a reactive acyl chloride, 2,3,4-trichloro-5-fluorobenzoyl chloride presents significant hazards that require strict safety protocols. The information is consistent with safety data for similar halogenated benzoyl chlorides.[3][10][11][12]

-

Primary Hazards:

-

Mandatory Handling Procedures:

-

Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[3][13]

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Keep away from water and other sources of moisture to prevent uncontrolled reactions.

-

-

Storage Conditions:

Concluding Remarks for the Research Professional

2,3,4-Trichloro-5-fluorobenzoyl chloride is a specialized reagent whose physicochemical properties are defined by its dense halogen substitution and reactive acyl chloride group. Its high reactivity makes it an effective acylating agent for advanced organic synthesis. However, this same reactivity necessitates rigorous adherence to safety and handling protocols, particularly concerning its corrosive nature and moisture sensitivity. For the drug development professional, this compound represents a potent tool for constructing complex molecular architectures, offering a pathway to novel fluorinated and chlorinated compounds with potentially enhanced biological activities.[14][15] A thorough understanding of the data and protocols presented in this guide is essential for its successful and safe implementation in a research and development setting.

References

-

PrepChem. Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. PrepChem.com.

-

ChemicalBook. 2,3,4-TRICHLORO-5-FLUOROBENZOIC CHLORIDE | 115549-05-8. ChemicalBook.

-

PubChem. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164. National Center for Biotechnology Information.

-

Matrix Scientific. 157373-08-5 Cas No. | 2,3,4-Trifluorobenzoyl chloride. Matrix Scientific.

-

Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

-

Cheméo. Chemical Properties of 2,4,5-Trifluorobenzoyl chloride (CAS 88419-56-1). Cheméo.

-

Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Eureka.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2,3,4-TRIFLUOROBENZOYL CHLORIDE. ChemicalBook.

-

Chem-Impex. 2,3,4,5,6-Pentafluorobenzoyl chloride. Chem-Impex International.

-

Chemsrc. 2,4-Dichloro-5-fluorobenzoyl chloride | CAS#:86393-34-2. Chemsrc.

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.

-

ChemicalBook. This compound | 115549-05-8. ChemicalBook.

-

Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

-

Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

-

Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

-

Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Google Patents.

-

PubChem. 2,3,4-Trichloro-5-fluorobenzoyl chloride | C7HCl4FO | CID 14149869. National Center for Biotechnology Information.

-

ChemicalBook. 2,3,4-trichloro-5-fluorobenzoyl chloride CAS#:. ChemicalBook.

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry.

-

PubChem. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. National Center for Biotechnology Information.

-

Supporting Information. NMR Spectra. [Source not further identified].

-

ChemicalBook. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum. ChemicalBook.

-

SpectraBase. 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. SpectraBase.

-

Benchchem. An In-Depth Technical Guide to the Reactivity of 2,3,4,5-Tetrafluorobenzoyl Chloride with Nucleophiles. Benchchem.

-

Chem-Impex. 2,3,4,5-Tetrafluorobenzoyl chloride. Chem-Impex International.

-

Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzoyl chloride. Sigma-Aldrich.

-

Benchchem. 2,3,4,5-Tetrafluorobenzoyl chloride physical properties. Benchchem.

-

Benchchem. Application of 2,3,4,5-Tetrafluorobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates. Benchchem.

-

Sigma-Aldrich. 2,3,4,5-Tetrafluorobenzoyl chloride 98%. Sigma-Aldrich.

-

ResearchGate. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate.

-

Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.

-

Sigma-Aldrich. 2-Fluorobenzyl chloride 98%. Sigma-Aldrich.

-

Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Google Patents.

-

Asian Journal of Green Chemistry. Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Asian Journal of Green Chemistry.

Sources

- 1. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 115549-05-8 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4-Trichloro-5-fluorobenzoic chloride CAS number lookup

An In-depth Technical Guide to 2,3,4-Trichloro-5-fluorobenzoic Chloride

CAS Number: 115549-05-8

Introduction

This compound, a halogenated aromatic acyl chloride, is a highly reactive chemical intermediate of significant interest to researchers and professionals in the fields of drug discovery and fine chemical synthesis. Its utility is primarily derived from the presence of multiple reactive sites and the unique electronic properties imparted by its chlorine and fluorine substituents. This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling procedures, designed to empower scientists in their research and development endeavors.

Core Chemical Information

| Property | Value | Source |

| CAS Number | 115549-05-8 | [1][2] |

| Molecular Formula | C₇HCl₄FO | [1] |

| Molecular Weight | 261.89 g/mol | [1] |

| Boiling Point | 282.2 °C at 760 mmHg | [3] |

| Density | 1.7 g/cm³ | [3] |

| Flash Point | 124.5 °C |

Synthesis and Mechanism

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2,3,4-trichloro-5-fluorobenzoic acid.

Synthesis of this compound

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in excess, which serves as both the chlorinating agent and the solvent.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

Caption: General workflow for fluoroquinolone synthesis.

Use in Acylation Reactions

As a highly reactive acylating agent, this compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity is central to its utility in constructing complex molecular architectures in multi-step syntheses.

Experimental Protocol: General Acylation of an Amine

The following is a general protocol for the acylation of an amine with a benzoyl chloride, which can be adapted for this compound.

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the aromatic proton. Due to the electron-withdrawing effects of the chlorine and fluorine atoms, this proton is expected to be deshielded and appear as a singlet or a finely split multiplet in the downfield region of the spectrum. For comparison, the aromatic protons of 2-fluorobenzoyl chloride appear between δ 7.19 and 8.11 ppm. [5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observed for the carbon atoms in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1750-1800 cm⁻¹ for acyl chlorides. Additional absorptions in the aromatic region (around 1400-1600 cm⁻¹) and for C-Cl and C-F bond stretching will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (261.89 g/mol ). Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragment ions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [6]

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, it is classified as corrosive. [6]It is expected to cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if ventilation is inadequate.

Handling and Storage

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as it is likely moisture-sensitive.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is a valuable and highly reactive intermediate with significant potential in the synthesis of novel pharmaceuticals and other complex organic molecules. Its unique substitution pattern offers opportunities for the development of new compounds with tailored properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 2013, 25(16), 9375-9378.

- Supporting Information for a chemical communication. Chem. Commun., 2014, 50, 2330–2333.

-

PubChem. 2,4,5-Trifluorobenzoyl chloride. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

NIST. 2,4,5-Trifluorobenzoyl chloride. [Link]

- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 2015, 39(6), 326-327.

- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2020, 44(5-6), 166-170.

-

PrepChem.com. Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. [Link]

-

化源网. 2,3,4-三氯-5-氟苯甲酸. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 115549-05-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2,3,4-三氯-5-氟苯甲酸_密度_沸点_分子量_CAS号【115549-05-8】_化源网 [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 2,3,4-Trichloro-5-fluorobenzoic Chloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloro-5-fluorobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in synthetic organic chemistry. Its polysubstituted phenyl ring, featuring both chlorine and fluorine atoms, imparts unique electronic properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The high reactivity of the acyl chloride group, combined with the specific substitution pattern on the aromatic ring, allows for its use as a building block in the targeted synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and essential safety information.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of 2,3,4-Trichloro-5-fluorobenzoyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇HCl₄FO | [1] |

| Molecular Weight | 261.89 g/mol | |

| CAS Number | 115549-05-8 | [2] |

| Appearance | Assumed to be a colorless to light yellow liquid or solid | General knowledge of acyl chlorides |

| Boiling Point | Not explicitly available, but likely high due to molecular weight and halogenation | Inferred from related compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

The structure of 2,3,4-Trichloro-5-fluorobenzoyl chloride is characterized by a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, a fluorine atom at position 5, and a benzoyl chloride group at position 1. This substitution pattern significantly influences the reactivity of the molecule.

Synthesis of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

The most common and direct method for the synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride is the reaction of its corresponding carboxylic acid, 2,3,4-Trichloro-5-fluorobenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[3]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4]

-

Formation of a Chlorosulfite Intermediate: This is followed by the departure of a chloride ion and subsequent proton transfer, leading to the formation of a reactive chlorosulfite intermediate.[5]

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[4]

-

Formation of the Acyl Chloride: The intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6]

The evolution of these gases helps to drive the reaction to completion.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride from 2,3,4-Trichloro-5-fluorobenzoic acid using thionyl chloride.[3]

Materials:

-

2,3,4-Trichloro-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction solvent (e.g., toluene or dichloromethane, optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-Trichloro-5-fluorobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent.

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (a reported procedure specifies 16 hours) until the evolution of gas (HCl and SO₂) ceases.[3] The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation. This is typically done under reduced pressure to avoid high temperatures that could decompose the product.

-

Purification: The crude 2,3,4-Trichloro-5-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Caption: Synthesis workflow for 2,3,4-Trichloro-5-fluorobenzoyl chloride.

Spectroscopic Characterization (Analogous Compounds)

-

¹H NMR: A single resonance is expected in the aromatic region, likely a multiplet due to coupling with the fluorine atom.

-

¹³C NMR: Multiple signals are expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. A signal for the carbonyl carbon is also expected in the downfield region (typically 160-170 ppm).

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for benzoyl chlorides.

Applications in Drug Development

Halogenated benzoyl chlorides are important intermediates in the synthesis of pharmaceuticals. The presence of fluorine atoms, in particular, can enhance a drug's metabolic stability, binding affinity, and bioavailability.[9] While specific applications of 2,3,4-Trichloro-5-fluorobenzoyl chloride are not widely documented, it is a potential precursor for the synthesis of fluoroquinolone antibiotics.[10][11] The core structure of many fluoroquinolones is assembled using substituted benzoyl chlorides. The unique substitution pattern of 2,3,4-Trichloro-5-fluorobenzoyl chloride makes it a candidate for the synthesis of novel fluoroquinolone derivatives with potentially improved antibacterial activity or modified pharmacokinetic profiles.

Safety and Handling

2,3,4-Trichloro-5-fluorobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound, similar to other benzoyl chlorides.[12][13][14][15] Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from moisture, as it will react to form the corresponding carboxylic acid and corrosive HCl gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,3,4-Trichloro-5-fluorobenzoyl chloride is a valuable, albeit not extensively characterized, synthetic intermediate. Its preparation from the corresponding carboxylic acid is straightforward, and its potential for use in the synthesis of novel, biologically active molecules, particularly in the area of fluoroquinolone antibiotics, is significant. Researchers and drug development professionals working with this compound should have a thorough understanding of its properties, synthesis, and safe handling procedures to effectively and safely utilize it in their research endeavors.

References

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Penta Chemicals. (2025, March 26). Benzoyl chloride. Retrieved from [Link]

-

Loba Chemie. (n.d.). BENZOYL CHLORIDE AR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]

-

YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617.

-

ICSC. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Characterization of the prepared compounds. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Fluoro-2,3,4-trichlorobenzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

NIST. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

- 1. 2,3,4-Trichloro-5-fluorobenzoyl chloride | C7HCl4FO | CID 14149869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4-TRICHLORO-5-FLUOROBENZOIC CHLORIDE | 115549-05-8 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 11. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

2,3,4-Trichloro-5-fluorobenzoic chloride safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

Introduction: Navigating the Chemistry of a Complex Reagent

2,3,4-Trichloro-5-fluorobenzoyl chloride is a highly reactive, poly-halogenated aromatic compound. Its utility in medicinal chemistry and materials science stems from the unique electronic properties conferred by its chlorine and fluorine substituents, coupled with the reactive acyl chloride functional group. This structure allows it to serve as a key building block for introducing a densely functionalized phenyl ring into novel molecules. However, these same features necessitate a rigorous and informed approach to its handling. The reactivity of the acyl chloride group, combined with the toxicological profile typical of chlorinated aromatic compounds, presents significant hazards.

This guide, intended for researchers and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the risks associated with 2,3,4-Trichloro-5-fluorobenzoyl chloride. By analyzing the hazards derived from its core chemical motifs—the acyl chloride and the chlorinated aromatic ring—we will establish best practices for its safe manipulation, storage, and disposal.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | [1] |

| CAS Number | 115549-05-8 | [2][3] |

| Molecular Formula | C₇HCl₄FO | [1][3] |

| Molecular Weight | 261.89 g/mol | [3] |

| Appearance | Not specified (likely a solid or liquid) | N/A |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Purity Specification | ≥ 98% (by GC) | [3] |

Diagram 1: Chemical Structure of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

Experimental Protocols: From Benchtop to Quench

Safe Handling and Dispensing Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water and alcohols), and all necessary PPE is donned. [5]2. Inerting: Purge the reaction vessel and any transfer equipment (syringes, cannulas) with a dry, inert gas like nitrogen or argon.

-

Dispensing: Handle the container under a positive pressure of inert gas. Use a syringe or cannula for liquid transfers. If it is a solid, briefly remove the cap under a blanket of inert gas to dispense.

-

Sealing: Immediately after dispensing, carefully reseal the container, ensuring the cap is tight. [6]Wrap the cap threads with paraffin film for extra protection against moisture ingress.

-

Reaction Setup: Add the acyl chloride slowly to the reaction mixture. Be aware of potential exothermic reactions.

Storage Requirements

Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area. [6]The storage location should be a dedicated corrosives cabinet, away from heat, ignition sources, and incompatible materials. [7]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram 3: Emergency Response Decision Tree

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a specialized acid spill neutralizer. DO NOT USE WATER. [8] 3. Carefully collect the absorbed material into a sealable, labeled hazardous waste container. [5]* Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately. [9] 2. Alert others and prevent entry.

-

Call your institution's emergency response team.

-

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [9][8]Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9][8]Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. [5]If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact). [5]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [8]If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [9]Seek immediate medical attention.

Waste Disposal

All waste contaminated with 2,3,4-Trichloro-5-fluorobenzoyl chloride, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste. [5]Place materials in a tightly sealed, properly labeled container for disposal by trained personnel according to local, state, and federal regulations. Empty containers may retain product residue and are dangerous. [5]

Conclusion

2,3,4-Trichloro-5-fluorobenzoyl chloride is a potent chemical reagent whose utility is matched by its significant hazards. A thorough understanding of its dual-threat nature—acute corrosivity from the acyl chloride group and potential chronic toxicity from the chlorinated aromatic core—is essential for its safe use. By adhering to the principles of hierarchy of controls, employing stringent engineering solutions, mandating comprehensive PPE, and preparing for emergencies, researchers can mitigate the risks and harness the synthetic power of this valuable molecule.

References

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

-

Silins, I., & Högberg, J. (1990). An outline of chloro-organic compound toxicology. Arhiv za higijenu rada i toksikologiju, 41(3), 291-300. Retrieved from [Link]

-

Roy, D. R., et al. (2020). Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. International Journal of Quantitative Structure-Property Relationships, 5(2). Retrieved from [Link]

-

Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14149869, 2,3,4-Trichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736821, 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A., Jr. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental health perspectives, 60, 69–76. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 3-Bromo-4-fluorobenzoyl chloride. Retrieved from [Link]

-

Polyplex. (2022). SDS US - POLYPLEX 294. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Fluoro-2,3,4-trichlorobenzoyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). 2,4-Dichloro-5-fluorobenzoyl chloride | CAS#:86393-34-2. Retrieved from [Link]

-

American Chemical Society. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexenylethylamine, 99%. Retrieved from [Link]

Sources

- 1. 2,3,4-Trichloro-5-fluorobenzoyl chloride | C7HCl4FO | CID 14149869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4-TRICHLORO-5-FLUOROBENZOIC CHLORIDE | 115549-05-8 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 2,3,4-trichloro-5-fluorobenzoyl chloride CAS#: [m.chemicalbook.com]

- 5. wcu.edu [wcu.edu]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 9. fishersci.co.uk [fishersci.co.uk]

solubility of 2,3,4-Trichloro-5-fluorobenzoic chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3,4-Trichloro-5-fluorobenzoic Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles that govern solvent selection for this highly reactive compound. Our focus is on providing practical, field-proven insights to ensure the successful use of this reagent in your research endeavors.

Introduction to this compound

This compound, with the chemical formula C₇HCl₄FO, is a substituted aromatic acyl chloride. Its molecular structure, featuring a heavily halogenated benzene ring, imparts significant reactivity to the acyl chloride functional group. This high reactivity is a double-edged sword: it makes the compound a valuable intermediate in the synthesis of complex molecules, but it also necessitates careful consideration of solvent choice to prevent unwanted side reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 115549-05-8 |

| Molecular Formula | C₇HCl₄FO |

| Molecular Weight | 261.89 g/mol |

| Appearance | Typically a solid or liquid with a pungent odor |

The Critical Role of Solvent Selection: A Reactivity-Based Approach

The solubility of a compound is not merely about its ability to form a homogenous solution with a solvent; it is intrinsically linked to the chemical compatibility between the solute and the solvent. For a highly reactive species like an acyl chloride, the concept of "solubility" must be considered in the context of its reactivity. The primary determinant of solvent suitability is the absence of functional groups that can react with the acyl chloride moiety.

Incompatibility with Protic Solvents

Protic solvents contain hydrogen atoms bonded to electronegative atoms, such as oxygen or nitrogen, and can thus act as hydrogen bond donors. Common examples include water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. Acyl chlorides react vigorously, often violently, with protic solvents.[1][2][3] This is not a dissolution process but a chemical transformation.

The reaction with protic solvents proceeds via a nucleophilic acyl substitution mechanism.[4][5] The lone pair of electrons on the oxygen or nitrogen atom of the protic solvent attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton, leading to the formation of a new, more stable compound and hydrochloric acid as a byproduct.[3]

Caption: Reaction of this compound with Protic Solvents.

Due to this high reactivity, protic solvents are fundamentally unsuitable for dissolving this compound if the integrity of the acyl chloride is to be maintained.

Compatibility with Aprotic Solvents

Aprotic solvents lack a hydrogen atom bonded to an electronegative atom and are therefore unable to act as hydrogen bond donors. They are generally unreactive towards acyl chlorides, making them the solvents of choice for reactions and handling of these compounds. Aprotic solvents can be broadly categorized into non-polar and polar aprotics.

-

Aprotic Non-Polar Solvents: These solvents have low dielectric constants and are poor at solvating charged species. Examples include hydrocarbons (e.g., hexane, toluene) and some chlorinated solvents (e.g., dichloromethane). They are often good choices for reactions where a non-polar environment is desired.

-

Aprotic Polar Solvents: These solvents possess significant dipole moments and can solvate cations, but not anions, effectively.[6] Common examples include ethers (e.g., diethyl ether, tetrahydrofuran (THF)), ketones (e.g., acetone), and esters (e.g., ethyl acetate). These solvents are often preferred for their ability to dissolve a wider range of reagents.

Table 2: Recommended and Not Recommended Solvents for this compound

| Recommended (Aprotic) | Not Recommended (Protic) |

| Dichloromethane (DCM) | Water |

| Chloroform | Methanol, Ethanol |

| Toluene | Isopropanol |

| Hexane | Acetic Acid |

| Diethyl Ether | Ammonia |

| Tetrahydrofuran (THF) | Primary and Secondary Amines |

| Ethyl Acetate | |

| Acetonitrile | |

| N,N-Dimethylformamide (DMF) | |

| Dimethyl Sulfoxide (DMSO) |

*Note: While DMF and DMSO are aprotic, they can contain water impurities and may not be suitable for all applications. Use of anhydrous grades is highly recommended.

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data for this compound, an empirical determination is often necessary. The following protocol provides a systematic approach to safely determine the solubility of this compound in a chosen aprotic solvent.

Materials and Equipment

-

This compound

-

Anhydrous aprotic solvent of choice

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety glasses, lab coat

Step-by-Step Procedure

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the acyl chloride. Work in a well-ventilated fume hood.

-

Initial Qualitative Test:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a dry vial.

-

Add a small volume of the chosen anhydrous solvent (e.g., 0.1 mL).

-

Cap the vial and vortex or stir the mixture at room temperature for 2-3 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

-

Quantitative Determination (if soluble in the initial test):

-

Continue adding known volumes of the solvent incrementally, vortexing/stirring after each addition, until the solution becomes saturated (i.e., a small amount of solid remains undissolved).

-

Record the total volume of solvent added.

-

Calculate the solubility in terms of mg/mL or mol/L.

-

-

Quantitative Determination (if insoluble in the initial test):

-

If the compound did not dissolve in the initial test, gradually increase the volume of the solvent in known increments until complete dissolution is achieved.

-

Record the total volume of solvent required.

-

Calculate the solubility.

-

Caption: Experimental Workflow for Solubility Determination.

Safety and Handling

This compound is a reactive and potentially hazardous compound. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: This compound reacts with moisture in the air and water to produce hydrogen chloride gas.[1] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Spills: In case of a spill, do not use water. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Conclusion

The "solubility" of this compound is more accurately described as its compatibility and stability in a given solvent. Due to its high reactivity, protic solvents are unsuitable for any application requiring the intact acyl chloride. Aprotic solvents, both polar and non-polar, are the recommended choice for handling and reactions. The selection of a specific aprotic solvent will depend on the requirements of the intended application, such as the polarity of co-reagents. The experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this compound in their chosen solvent system, ensuring both safety and experimental success.

References

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Online] Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online] Available at: [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Online] Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Online] Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Online] Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online] YouTube. Available at: [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Online] Available at: [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Online] Available at: [Link]

-

Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Solvent. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 2,3,4-Trichloro-5-fluorobenzoic Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,4-Trichloro-5-fluorobenzoic chloride (CAS No. 115549-05-8), a key intermediate in the synthesis of novel pharmaceuticals and functional materials. We will delve into its chemical properties, commercial availability, synthesis protocols, and potential applications, offering field-proven insights to accelerate your research and development endeavors.

Introduction to a Versatile Building Block

This compound is a highly substituted aromatic acyl chloride. Its unique arrangement of electron-withdrawing groups (chlorine and fluorine) on the benzene ring significantly influences its reactivity, making it a valuable reagent for introducing the 2,3,4-trichloro-5-fluorobenzoyl moiety into a target molecule. This functional group is of particular interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The compound's structure, depicted below, presents a reactive acid chloride group that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is the cornerstone of its utility in organic synthesis.

Figure 2: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established chemical synthesis literature. [1] Materials:

-

2,3,4-trichloro-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, introduce 2,3,4-trichloro-5-fluorobenzoic acid.

-

Carefully add an excess of thionyl chloride to the flask at room temperature. The thionyl chloride will act as both the reagent and the solvent.

-

Heat the mixture to reflux and maintain for 16 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation.

-

The remaining residue is then distilled, preferably under reduced pressure, to yield the pure this compound.

Self-Validating System: The completion of the reaction can be monitored by the cessation of gas evolution. The purity of the final product can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Drug Discovery and Development

While specific applications of this compound are often proprietary, its structural motifs are found in various biologically active molecules. Halogenated benzoic acids and their derivatives are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds like 5-Chloro-2-fluorobenzoic acid are utilized in the synthesis of Aurora kinase inhibitors and polymeric electrolyte membranes. [2]The unique substitution pattern of this compound offers medicinal chemists a tool to fine-tune the steric and electronic properties of lead compounds, potentially enhancing their binding affinity, selectivity, and metabolic stability.

Conclusion

This compound is a readily accessible and highly reactive building block with significant potential in the fields of pharmaceutical and materials science. A thorough understanding of its synthesis, commercial availability, and chemical properties is essential for its effective utilization in research and development. This guide provides a foundational understanding to empower scientists in their pursuit of novel chemical entities.

References

-

PrepChem. Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

Alachem Co., Ltd. 115549-05-8 | this compound. [Link]

-

Indiamart. This compound manufacturers and suppliers in india. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4881-4883. [Link]

- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

-

Zhejiang Yongtai Technology Co., Ltd. 2,3,4-Trifluorobenzoyl chloride. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

An In-depth Technical Guide to the Historical Synthesis of 2,3,4-Trichloro-5-fluorobenzoic Chloride

Abstract

2,3,4-Trichloro-5-fluorobenzoic chloride is a key chemical intermediate, pivotal in the synthesis of various agrochemicals and pharmaceuticals. Its highly substituted and specifically halogenated aromatic structure presents unique synthetic challenges that have been addressed by various methodologies over time. This technical guide provides a comprehensive overview of the historical and established methods for the synthesis of its precursor, 2,3,4-Trichloro-5-fluorobenzoic acid, and its subsequent conversion to the title acyl chloride. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the different routes, equipping researchers and process chemists with a thorough understanding of this important synthetic landscape.

Introduction: The Significance of a Polysubstituted Benzoyl Chloride

The precise arrangement of halogen atoms on a benzene ring can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. This compound is a prime example of such a tailored building block. The presence of three chlorine atoms and one fluorine atom creates a unique electronic and steric environment, making it a valuable precursor in multi-step syntheses where regioselectivity and reactivity are paramount. Historically, the development of synthetic routes to this compound has been driven by the need for efficient and scalable production of complex target molecules in the life sciences sector. The primary challenge lies in the controlled, multi-step halogenation and functionalization of the aromatic ring to achieve the desired 1,2,3,4,5-substitution pattern.

Retrosynthetic Analysis and Key Synthetic Disconnections

A logical retrosynthetic approach to this compound (I) points to its immediate precursor, the corresponding benzoic acid (II). The conversion of a carboxylic acid to an acyl chloride is a standard and high-yielding transformation. The core synthetic challenge, therefore, is the construction of 2,3,4-Trichloro-5-fluorobenzoic acid (II). A primary disconnection strategy for (II) involves a Sandmeyer-type reaction, suggesting an aniline precursor (III), which in turn could be derived from the reduction of a nitro-substituted aromatic (IV). This multi-step approach, starting from a more accessible dichlorofluorobenzoic acid, represents a classical and historically significant pathway.

Technical Guide: Synthesis and Spectroscopic Characterization of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of 2,3,4-Trichloro-5-fluorobenzoyl chloride. While direct, published spectroscopic data for this specific acyl chloride is scarce, this document leverages verified data from its precursor, 2,3,4-Trichloro-5-fluorobenzoic acid, to establish a robust analytical framework. We present a reliable synthetic protocol for the conversion of the carboxylic acid to the target acyl chloride and provide an expert-driven prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers in synthetic chemistry and drug development, offering both a practical preparative method and a detailed roadmap for spectroscopic characterization.

Introduction: The Utility of Halogenated Benzoyl Chlorides

Highly substituted benzoyl chlorides, such as the titular 2,3,4-Trichloro-5-fluorobenzoyl chloride, are valuable intermediates in organic synthesis. The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring significantly modulates the reactivity of the acyl chloride group. This makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The title compound, with its unique polychlorinated and fluorinated structure, serves as a precursor for introducing a sterically hindered and electronically distinct moiety into target molecules.

Accurate synthesis and characterization are paramount. This guide addresses the practical challenge of working with novel or sparsely documented compounds by providing a logical, scientifically-grounded workflow from synthesis to structural confirmation.

Synthesis of 2,3,4-Trichloro-5-fluorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For this purpose, thionyl chloride (SOCl₂) is an exemplary reagent due to its reliability and the convenient removal of byproducts. The reaction proceeds through a chlorosulfite intermediate, effectively converting the hydroxyl group into an excellent leaving group. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[1][2][3]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of similar aromatic acyl chlorides.[4]

Materials:

-

2,3,4-Trichloro-5-fluorobenzoic acid (C₇H₂Cl₃FO₂, MW: 243.45 g/mol )[5]

-

Thionyl chloride (SOCl₂), reagent grade or distilled

-

Anhydrous Toluene (optional, as solvent)

-

Anhydrous N,N-Dimethylformamide (DMF), catalytic amount (optional)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet/scrubber (to neutralize HCl and SO₂)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,3,4-Trichloro-5-fluorobenzoic acid (1.0 eq) with an excess of thionyl chloride (5-10 eq). Thionyl chloride can serve as both the reagent and the solvent.[4] Alternatively, an anhydrous solvent like toluene can be used.

-

Catalysis (Optional but Recommended): Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[1]

-

Reaction: Stir the mixture at room temperature and then gently heat to reflux (the boiling point of thionyl chloride is ~76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4] A typical reaction time is 2-16 hours, depending on the scale and substrate reactivity.[4]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation to ensure complete removal.

-